Xylamidine (CAS 6443-50-1) is a highly selective, peripherally restricted serotonin (5-HT2A/5-HT2C) receptor antagonist. Unlike standard serotonergic modulators, xylamidine is fundamentally defined by its inability to cross the blood-brain barrier (BBB). This physiochemical property makes it a critical procurement choice for researchers and pharmaceutical developers who need to isolate peripheral serotonergic responses—such as vascular smooth muscle contraction, gastrointestinal motility, and peripheral metabolic signaling—without inducing central nervous system (CNS) effects like sedation, behavioral modification, or central endocrine disruption [1]. By providing a clean chemical knockout of peripheral 5-HT receptors, xylamidine serves as an indispensable baseline tool in cardiovascular, metabolic, and urological pharmacology.
Substituting xylamidine with more common, generic 5-HT2A antagonists such as ketanserin, mianserin, or metergoline introduces severe methodological flaws in peripheral pharmacology models. While these generic alternatives possess high binding affinity for 5-HT receptors, they readily cross the blood-brain barrier, triggering off-target central effects that confound experimental data [1]. For instance, using ketanserin to study peripheral vasoconstriction will simultaneously alter central sympathetic outflow and central endocrine responses, making it impossible to determine whether the observed physiological changes are locally or centrally mediated. Procuring xylamidine eliminates this ambiguity, ensuring that all observed receptor antagonism is strictly localized to peripheral tissues.
In comparative in vivo assays measuring quipazine-induced corticosterone elevation (a centrally mediated 5-HT response), standard antagonists like ketanserin and metergoline potently blocked the central effect. In stark contrast, xylamidine showed zero central antagonism even at systemic doses up to 3.0 mg/kg, confirming its strict peripheral restriction and lack of BBB penetrance [1].
| Evidence Dimension | ED50 for central 5-HT receptor blockade (corticosterone elevation) |
| Target Compound Data | >3.0 mg/kg i.p. (No antagonism observed) |
| Comparator Or Baseline | Ketanserin / Metergoline (ED50 = 0.03 to 0.9 mg/kg) |
| Quantified Difference | >100-fold functional selectivity for peripheral over central targets |
| Conditions | Quipazine-induced serum corticosterone elevation in in vivo rat models |
Essential for researchers who must ensure high reproducibility in laboratory workflows by excluding CNS-mediated behavioral or endocrine artifacts when studying peripheral serotonin pharmacology.
Despite its inability to cross the BBB, xylamidine maintains potent binding at peripheral 5-HT2A receptors. In pithed rat models, it effectively blocked the serotonin-induced pressor response at 0.1 to 0.3 mg/kg, demonstrating that its lack of central activity is strictly due to compartmentalization, not poor receptor affinity [1].
| Evidence Dimension | Antagonism of peripheral pressor response |
| Target Compound Data | Complete antagonism at 0.1 to 0.3 mg/kg i.p. |
| Comparator Or Baseline | Baseline serotonin-induced vascular contraction |
| Quantified Difference | Robust peripheral blockade achieved at ≤0.3 mg/kg |
| Conditions | Intravenous serotonin injection in pithed rats |
Guarantees that the compound provides robust peripheral receptor saturation at low doses, validating its use as a highly efficient, reproducible peripheral control in mainstream cardiovascular laboratory workflows.
Xylamidine is utilized to differentiate peripheral versus central mechanisms of appetite suppression. When administered prior to peripheral 5-HT, xylamidine effectively attenuated 5-HT-induced anorexia without altering baseline food intake, proving its utility in isolating gut-level serotonergic signaling from central satiety circuits [1].
| Evidence Dimension | Attenuation of 5-HT-induced decrease in food intake |
| Target Compound Data | Reversal of anorexia at 1.0 and 2.0 mg/kg |
| Comparator Or Baseline | 5-HT alone (5 mg/kg, induced severe anorexia) |
| Quantified Difference | Significant dose-dependent restoration of food intake |
| Conditions | 1-hour food intake test in overnight-fasted rats |
Provides a validated chemical tool for metabolic researchers, ensuring clean, reproducible data when screening anti-obesity or gastrointestinal motility drugs targeting the peripheral 5-HT system.
Xylamidine is the optimal choice for blocking peripheral 5-HT2A-mediated vasoconstriction (pressor responses) without altering central sympathetic outflow. It allows researchers to map peripheral vascular tone definitively [1].
Procured for studies investigating peripheral serotonin's role in gut motility, satiation, and metabolic syndrome. Xylamidine successfully blocks gut 5-HT receptors to isolate peripheral metabolic signaling from central appetite suppression [2].
Applied in peripheral pain and urological models to isolate the contribution of peripheral 5-HT receptors in smooth muscle contraction and hyperalgesia, avoiding the confounding variables introduced by centrally acting antagonists [1].